8-nitro-4-(1-pyrrolidinyl)quinoline 8-nitro-4-(1-pyrrolidinyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC9270250
InChI: InChI=1S/C13H13N3O2/c17-16(18)12-5-3-4-10-11(6-7-14-13(10)12)15-8-1-2-9-15/h3-7H,1-2,8-9H2
SMILES: C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-]
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

8-nitro-4-(1-pyrrolidinyl)quinoline

CAS No.:

Cat. No.: VC9270250

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

8-nitro-4-(1-pyrrolidinyl)quinoline -

Specification

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name 8-nitro-4-pyrrolidin-1-ylquinoline
Standard InChI InChI=1S/C13H13N3O2/c17-16(18)12-5-3-4-10-11(6-7-14-13(10)12)15-8-1-2-9-15/h3-7H,1-2,8-9H2
Standard InChI Key IDNLDKVZUUKPKO-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-]
Canonical SMILES C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

8-Nitro-4-(1-pyrrolidinyl)quinoline features a bicyclic quinoline core substituted with a nitro group at position 8 and a pyrrolidinyl group at position 4. The quinoline skeleton consists of a benzene ring fused to a pyridine ring, with the nitro group introducing strong electron-withdrawing effects that influence the compound’s electronic distribution and reactivity . The pyrrolidinyl substituent, a five-membered saturated amine ring, contributes to the molecule’s basicity and may enhance interactions with biological targets through hydrogen bonding or van der Waals forces .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC14H15N3O2\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight257.29 g/mol
logP\log P3.17
logD\log D3.17
Polar Surface Area46.004 Ų
Hydrogen Bond Acceptors5
SMILES NotationC1CCN(CC1)c1ccnc2c(cccc12)N+=O

The moderate logP\log P value indicates favorable lipid solubility, which is critical for cellular uptake and bioavailability . The presence of five hydrogen bond acceptors and a polar surface area near 46 Ų suggests potential solubility in polar solvents, aligning with drug-like properties .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A plausible synthesis route involves nucleophilic aromatic substitution (SNAr) at position 4 of a pre-functionalized nitroquinoline precursor. For example, 4-chloro-8-nitroquinoline could react with pyrrolidine under basic conditions to yield the target compound:

4-Chloro-8-nitroquinoline+PyrrolidineBase, DMF8-Nitro-4-(1-pyrrolidinyl)quinoline\text{4-Chloro-8-nitroquinoline} + \text{Pyrrolidine} \xrightarrow{\text{Base, DMF}} \text{8-Nitro-4-(1-pyrrolidinyl)quinoline}

This method parallels the synthesis of ethyl 6-nitro-4-(1-pyrrolidinyl)-3-quinolinecarboxylate, where halogenated intermediates undergo substitution with pyrrolidine. Microwave-assisted reactions or catalytic systems may enhance reaction efficiency, as demonstrated in the synthesis of related 8-hydroxyquinoline derivatives .

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

Although direct evidence for 8-nitro-4-(1-pyrrolidinyl)quinoline is lacking, structurally related 8-hydroxyquinoline derivatives exhibit broad-spectrum antimicrobial activity. For example, 8-hydroxyquinoline-2-carboxanilides showed inhibitory effects against H5N1 avian influenza virus, with activity correlating with lipophilicity and electron-withdrawing substituents . The nitro group’s electron-withdrawing nature may similarly enhance interactions with viral enzymes or microbial metalloproteins .

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s balanced physicochemical profile and structural similarity to bioactive nitroquinolines position it as a candidate for anticancer and antimicrobial drug development. Its nitro group offers a handle for prodrug strategies, while the pyrrolidinyl moiety could improve blood-brain barrier penetration for potential neuroprotective applications .

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